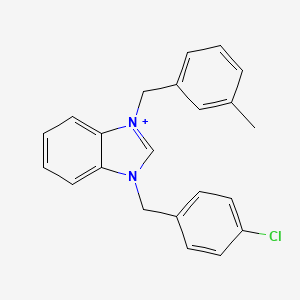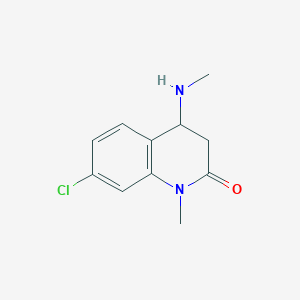![molecular formula C16H13Cl2NO2 B13357733 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13357733.png)
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide is an organic compound that features a benzyl ether linkage and an acrylamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide typically involves the reaction of 3,4-dichlorobenzyl alcohol with 2-hydroxyphenylacrylamide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the ether linkage, resulting in the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The benzyl ether linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The acrylamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzyl ether linkage can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- 2-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide
- 3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}propionamide
Uniqueness
3-{2-[(3,4-Dichlorobenzyl)oxy]phenyl}acrylamide is unique due to its specific substitution pattern on the benzyl ether linkage and the presence of the acrylamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active molecule further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C16H13Cl2NO2 |
|---|---|
Peso molecular |
322.2 g/mol |
Nombre IUPAC |
(E)-3-[2-[(3,4-dichlorophenyl)methoxy]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H13Cl2NO2/c17-13-7-5-11(9-14(13)18)10-21-15-4-2-1-3-12(15)6-8-16(19)20/h1-9H,10H2,(H2,19,20)/b8-6+ |
Clave InChI |
XPJMOPYYLGCBJE-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=C/C(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)N)OCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,12,18,25,31,38,44,51-octamethoxy-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B13357650.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357661.png)


![[(1Z,3Z,5Z,7Z)-2,5,6-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B13357676.png)

![2-Methyl-3-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13357686.png)
![{6-[2-(3-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13357699.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357703.png)


![2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether](/img/structure/B13357721.png)
![3-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13357727.png)
